Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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Overview
Description
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family
Mechanism of Action
Target of Action
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes that are regulated by these pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF-FGFR axis . This pathway is involved in signal transduction processes that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFRs disrupts this pathway, affecting these cellular processes .
Pharmacokinetics
The compound’slipophilicity and molecular weight suggest that it may have good bioavailability .
Result of Action
The inhibition of FGFRs by this compound can lead to a variety of cellular effects. For example, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acyl chlorides or esters in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or toluene and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1-isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 1-methylpyrrolo[3,2-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-5-7-9(12)4-3-8(11-7)10(13)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOFDLQQCPFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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